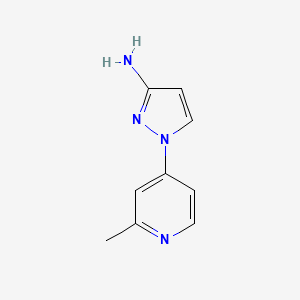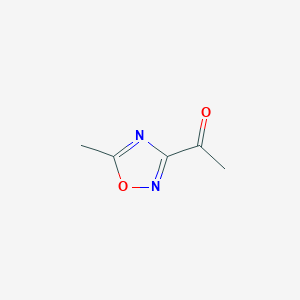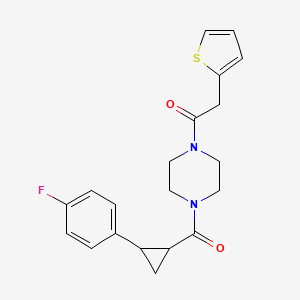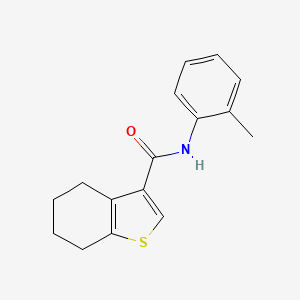![molecular formula C23H25N5O2 B2508475 N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide CAS No. 1207045-83-7](/img/structure/B2508475.png)
N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been explored through various methods. One approach involves the intramolecular cyclization of N-(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl) acetamide to yield 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, which can further undergo N-allylation and N-propargyl alkylation to produce dipolarophiles. These dipolarophiles can then react with arylnitrile oxides to form isoxazolines and isoxazoles . Another synthetic route involves the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent, followed by treatment with ammonium carbonate to yield a hybrid compound with a thieno[3,2-d]pyrimidine moiety .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectroscopic techniques. For instance, the target compounds in the synthesis of isoxazolines and isoxazoles were characterized by 1H NMR, 13C NMR, IR, and HRMS . Similarly, the structure of the hybrid compound containing a thieno[3,2-d]pyrimidine moiety was fully characterized by 1H-, 13C-NMR, IR spectroscopy, mass-spectrometry, and elemental analysis .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from the synthesis methods. The formation of isoxazolines and isoxazoles through [3+2] cycloaddition indicates that the N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives can act as dipolarophiles in cycloaddition reactions . Additionally, the reaction of the hybrid compound with Vilsmeier–Haack reagent suggests that the pyrazolo[3,4-d]pyrimidin-1-yl moiety can undergo electrophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be deduced from their molecular structures and synthesis pathways. The presence of multiple heterocyclic rings in these compounds suggests a degree of aromaticity, which can influence their physical stability and solubility. The use of NMR, IR, and mass spectrometry for characterization indicates that these compounds have distinct chemical shifts and mass-to-charge ratios that can be used to identify and analyze them .
Applications De Recherche Scientifique
Anti-inflammatory Properties
One class of compounds closely related to the query includes pyrazolo[1,5-a]pyrimidines, which have been studied for their anti-inflammatory properties. Research in this area has explored the relationship between structural modifications of these compounds and their anti-inflammatory efficacy. For example, modifications such as the introduction and functionalization of longer side chains and substitution of hydrogen atoms at specific positions on the parent molecule have been investigated. These modifications aimed to enhance anti-inflammatory activity while minimizing ulcerogenic side effects, with certain compounds showing promising results compared to traditional anti-inflammatory drugs like phenylbutazone and indomethacin (Auzzi et al., 1983).
Anticancer Activity
Another significant area of research involves the design and synthesis of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives as potential anticancer agents. Studies have focused on evaluating these compounds' in vitro cytotoxicity against various human cancer cell lines, including HeLa (human cervix), NCI-H460 (human lung), and PC-3 (human prostate) cell lines. Some derivatives have demonstrated moderate to good cytotoxicity, indicating potential for further exploration as anticancer agents (Alam et al., 2018).
Anti-5-Lipoxygenase Agents
Research has also extended to synthesizing novel pyrazolopyrimidines derivatives for their potential as anticancer and anti-5-lipoxygenase agents. These compounds have been evaluated for their cytotoxic activity against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process. This dual activity highlights the potential therapeutic applications of these compounds in cancer and inflammation-related conditions (Rahmouni et al., 2016).
Antibacterial and Insecticidal Potential
The synthesis and evaluation of pyrimidine-linked pyrazole heterocyclic compounds have been explored for their insecticidal and antibacterial potential. These studies aim to establish the relationship between the compounds' structures and their biological activity, potentially leading to the development of new antibacterial agents and insecticides (Deohate & Palaspagar, 2020).
Propriétés
IUPAC Name |
N-[5-cyclopropyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-2-16(14-7-4-3-5-8-14)21(29)25-20-13-19(15-11-12-15)27-28(20)23-24-18-10-6-9-17(18)22(30)26-23/h3-5,7-8,13,15-16H,2,6,9-12H2,1H3,(H,25,29)(H,24,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHYWWYXEOJFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NN2C3=NC4=C(CCC4)C(=O)N3)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2508392.png)



![3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508399.png)



![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide](/img/structure/B2508403.png)
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether](/img/structure/B2508405.png)
![((3AR,4R,6R,6AR)-6-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-2,2-dimethyltetrahydrofuro[3,4-D][1,3]dioxol-4-YL)methanol](/img/structure/B2508406.png)
![3-{[1-(1-Phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2508410.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2508411.png)
![1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2508414.png)